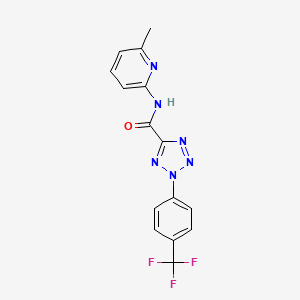

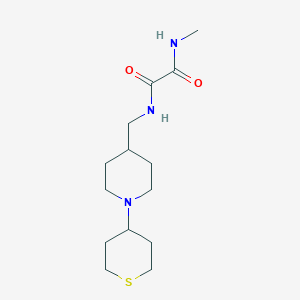

![molecular formula C15H15N3O2 B2918829 (E)-2-cyano-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide CAS No. 1012569-48-0](/img/structure/B2918829.png)

(E)-2-cyano-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

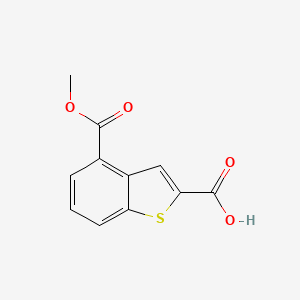

The compound is a complex organic molecule with multiple functional groups, including a cyano group, a furan ring, a pyrrole ring, and an amide group . It’s likely that this compound has interesting chemical properties due to the presence of these functional groups and the conjugated system formed by the double bonds and aromatic rings .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For example, a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were synthesized and evaluated for their mushroom tyrosinase inhibitory activity . Another study reported the synthesis of functionalized β-lactams by reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid .科学的研究の応用

Enantioselective Synthesis and Biotransformation

A study explored the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by both marine and terrestrial fungi, leading to the production of (R)-2-cyano-3-(furan-2-yl)propanamide with high yields and enantiomeric excess. The absolute configuration of the product was determined by electronic circular dichroism (ECD) spectra, highlighting the potential of microbial biotransformation in green organic synthesis (Jimenez et al., 2019).

Michael Reaction and Synthesis of Heterocycles

Research on the Michael reaction of dimethyl (furan-2-ylmethylidene)malonate with 2-cyanoethanethio(seleno)amides led to the synthesis of 4-methylmorpholinium 6-amino-3,5-dicyano-4-(furan-2-yl)pyridine-2-thio(seleno)lates . This work demonstrates a pathway for synthesizing complex heterocyclic compounds that could serve as intermediates for further chemical transformations (Dyachenko et al., 2014).

Novel Compound Synthesis

Another significant application is the synthesis of spiro-lactams and polysubstituted pyrroles via oxidative cyclization of N-furan-2-ylmethyl-β-enaminones using ceric ammonium nitrate. This method provides a new avenue for accessing spiro-lactams and pyrroles, which are important motifs in medicinal chemistry and materials science (Peng et al., 2016).

Cyclometallation Studies

Cyclometallation reactions of N,N-dimethyl-furan-2(and 3)-carboselenoamide with palladium(II), rhodium(III), and ruthenium(II) have been studied. These reactions yield metallated heterocycles, showcasing the potential of these compounds in organometallic chemistry and catalysis (Nonoyama & Nonoyama, 1991).

Polymerization and Material Science Applications

The enzymatic polymerization of Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides offers a sustainable alternative to traditional polyamides, indicating the relevance of furanic compounds in developing biodegradable and high-performance materials (Jiang et al., 2015).

作用機序

Target of Action

Related compounds such as functionalized β-lactams have been synthesized from similar furan derivatives . These β-lactams are known to target penicillin-binding proteins, which play a crucial role in the biosynthesis of bacterial cell walls .

Mode of Action

For instance, β-lactam antibiotics inhibit the biosynthesis of bacterial cell walls by covalently bonding to penicillin-binding proteins .

Biochemical Pathways

Related compounds such as β-lactam antibiotics are known to affect the bacterial cell wall biosynthesis pathway .

Result of Action

Related compounds such as β-lactam antibiotics are known to inhibit the biosynthesis of bacterial cell walls, leading to the death of the bacteria .

特性

IUPAC Name |

(E)-2-cyano-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-10-6-12(7-13(8-16)15(17)19)11(2)18(10)9-14-4-3-5-20-14/h3-7H,9H2,1-2H3,(H2,17,19)/b13-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDWZJRZAGMQQM-NTUHNPAUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CO2)C)C=C(C#N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1CC2=CC=CO2)C)/C=C(\C#N)/C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

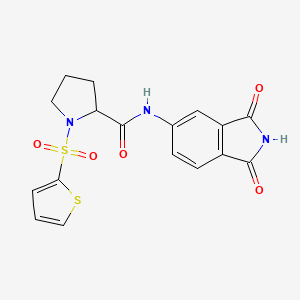

![3-cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine](/img/structure/B2918747.png)

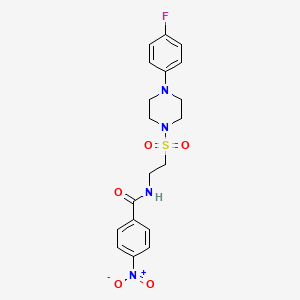

![2,5-dichloro-N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2918749.png)

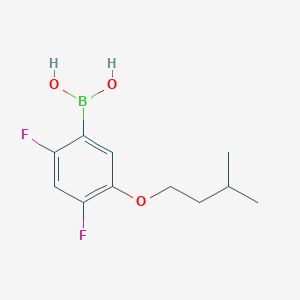

![methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoate](/img/structure/B2918755.png)

![6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2918760.png)

![Ethyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2918763.png)